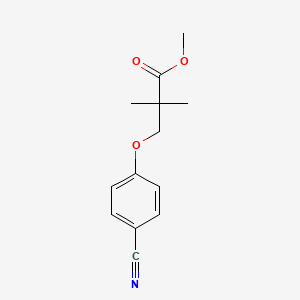
5-Methyl-6-(2-methylpropenyl)nicotinic acid ethyl ester
Vue d'ensemble
Description
5-Methyl-6-(2-methylpropenyl)nicotinic acid ethyl ester is an organic compound that belongs to the class of nicotinic acid derivatives This compound is characterized by the presence of a nicotinic acid core, which is modified with a methyl group at the 5th position and a 2-methyl-propenyl group at the 6th position The ethyl ester functional group is attached to the carboxylic acid moiety of the nicotinic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-(2-methylpropenyl)nicotinic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid as the core structure.
Methylation: The 5th position of the nicotinic acid is methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Alkylation: The 6th position is then alkylated with 2-methyl-propenyl bromide in the presence of a strong base such as sodium hydride.
Esterification: The carboxylic acid group of the nicotinic acid is esterified with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-6-(2-methylpropenyl)nicotinic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines can replace the ethoxy group to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides.
Applications De Recherche Scientifique
5-Methyl-6-(2-methylpropenyl)nicotinic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders and cardiovascular diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Methyl-6-(2-methylpropenyl)nicotinic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with nicotinic acid receptors, influencing lipid metabolism and inflammatory pathways.
Pathways Involved: It may modulate the activity of enzymes involved in lipid synthesis and degradation, as well as inflammatory mediators, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinic Acid: The parent compound with similar biological activity but lacking the methyl and propenyl modifications.
Methyl Nicotinate: A derivative with a methyl ester group instead of an ethyl ester.
6-Methyl Nicotinic Acid: Similar structure but without the 2-methyl-propenyl group.
Uniqueness
5-Methyl-6-(2-methylpropenyl)nicotinic acid ethyl ester is unique due to its specific modifications, which may enhance its biological activity and specificity compared to other nicotinic acid derivatives. The presence of the 2-methyl-propenyl group and the ethyl ester functional group may confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
ethyl 5-methyl-6-(2-methylprop-1-enyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-5-16-13(15)11-7-10(4)12(14-8-11)6-9(2)3/h6-8H,5H2,1-4H3 |
Clé InChI |
LENPDWMVAPTFCY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C(C(=C1)C)C=C(C)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
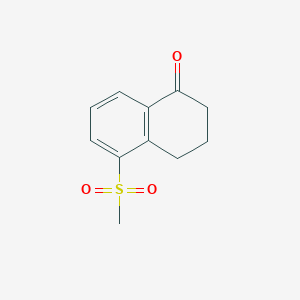
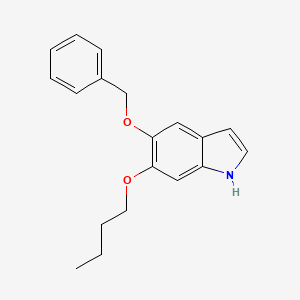
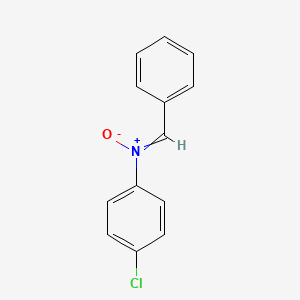
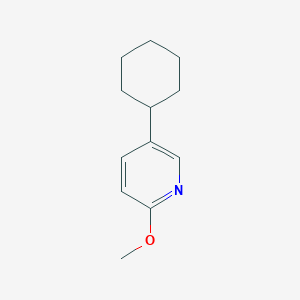
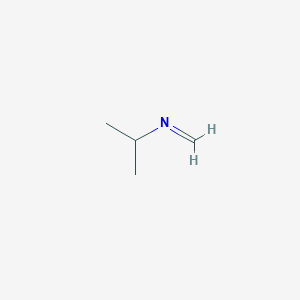


![3-[2-(2-Methylaminoethyl)phenoxy]propan-1-ol](/img/structure/B8305031.png)
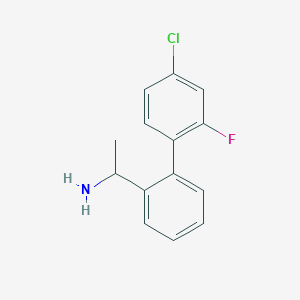
![4-[1,3]Dioxolan-2-yl-2-nitro-phenol](/img/structure/B8305049.png)
![[4-(2-chloroacetyl)-3-hydroxyphenyl]methyl acetate](/img/structure/B8305053.png)
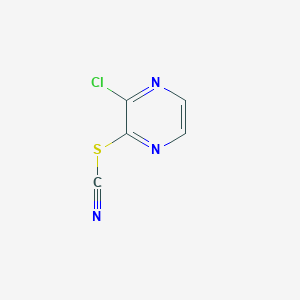
![[(4-oxo-4H-1-benzopyran-3-yl)carbonyl]urea](/img/structure/B8305061.png)
